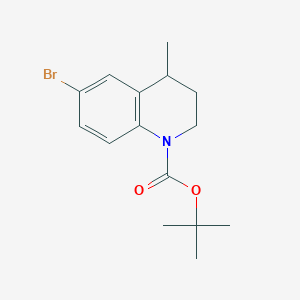

tert-Butyl 6-bromo-4-methyl-3,4-dihydroquinoline-1(2H)-carboxylate

Beschreibung

Chemical Structure and Key Features tert-Butyl 6-bromo-4-methyl-3,4-dihydroquinoline-1(2H)-carboxylate is a brominated tetrahydroquinoline derivative with a tert-butyl carbamate group at the 1-position, a methyl group at the 4-position, and a bromine substituent at the 6-position. This compound serves as a versatile intermediate in organic synthesis, particularly in medicinal chemistry for opioid receptor modulation and enantioselective catalysis . Its bromine substituent enables further functionalization via cross-coupling or substitution reactions .

The absence of reported NMR data for the target compound (as noted in ) suggests reliance on indirect characterization through related structures. For example, tert-butyl 6-(3-oxopropyl)-3,4-dihydroquinoline-1(2H)-carboxylate (1d-CHO) exhibits diagnostic NMR signals at δ 9.82 (t, J = 1.5 Hz, aldehyde proton) and δ 201.8 ppm (carbonyl carbon), which highlight the electronic effects of substituents at the 6-position .

Eigenschaften

Molekularformel |

C15H20BrNO2 |

|---|---|

Molekulargewicht |

326.23 g/mol |

IUPAC-Name |

tert-butyl 6-bromo-4-methyl-3,4-dihydro-2H-quinoline-1-carboxylate |

InChI |

InChI=1S/C15H20BrNO2/c1-10-7-8-17(14(18)19-15(2,3)4)13-6-5-11(16)9-12(10)13/h5-6,9-10H,7-8H2,1-4H3 |

InChI-Schlüssel |

MTPMNEKSVFATOZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CCN(C2=C1C=C(C=C2)Br)C(=O)OC(C)(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-bromo-4-methyl-3,4-dihydroquinoline-1(2H)-carboxylate typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

Esterification: The tert-butyl ester group can be introduced via esterification of the carboxylic acid derivative using tert-butyl alcohol and an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of tert-Butyl 6-bromo-4-methyl-3,4-dihydroquinoline-1(2H)-carboxylate may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding quinoline N-oxides.

Reduction: Reduction of the quinoline core can yield tetrahydroquinoline derivatives.

Substitution: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form diverse derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, sodium methoxide, or primary amines in polar solvents.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

tert-Butyl 6-bromo-4-methyl-3,4-dihydroquinoline-1(2H)-carboxylate: has several applications in scientific research:

Medicinal Chemistry: It serves as an intermediate in the synthesis of potential therapeutic agents, including antimalarial, antibacterial, and anticancer compounds.

Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules and natural product analogs.

Material Science: It can be utilized in the development of novel materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of tert-Butyl 6-bromo-4-methyl-3,4-dihydroquinoline-1(2H)-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The quinoline core can intercalate with DNA, inhibit enzyme activity, or modulate receptor function, leading to therapeutic outcomes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

The following table summarizes key analogs and their properties:

Notes:

- Positional Isomerism : Bromine at the 6-position (target compound) vs. 7-position (CAS 1187932-64-4) alters steric and electronic profiles. The 6-bromo derivative exhibits higher reactivity in cross-coupling reactions (e.g., with allyl alcohol, 66% yield) compared to 7-bromo analogs .

- Halogen Effects : Replacement of bromine with chlorine (e.g., 2h) reduces steric bulk but maintains leaving group capacity, enabling fluorination at the 3-position .

- Functional Group Diversity: Substituents like oxo (C=O) or amino groups (e.g., CAS 1187932-29-1) at the 6-position expand utility in drug discovery, particularly for opioid receptor targeting .

Physicochemical Properties

- NMR Trends: In tert-butyl 6-(3-acetoxypent-4-en-1-yl)-3,4-dihydroquinoline-1(2H)-carboxylate (1d), the 6-substituent shifts aromatic protons upfield (δ 6.87–7.56 ppm) compared to unsubstituted analogs .

- Chromatographic Behavior : Brominated derivatives (e.g., Rf = 0.30 for 1d-CHO) exhibit distinct retention times in TLC compared to hydroxylated analogs (Rf = 0.12 for 3j) .

Biologische Aktivität

tert-Butyl 6-bromo-4-methyl-3,4-dihydroquinoline-1(2H)-carboxylate is a synthetic organic compound belonging to the quinoline family. Its unique structure, characterized by a tert-butyl ester group and halogen substitution, suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its medicinal chemistry applications, synthesis methods, and biological interactions.

- IUPAC Name : tert-butyl 6-bromo-4-methyl-3,4-dihydroquinoline-1(2H)-carboxylate

- Molecular Formula : C14H18BrNO2

- CAS Number : 1208368-19-7

- Boiling Point : 382.0 °C at 760 mmHg

- Purity : ≥98%

Synthesis Methods

The synthesis of tert-butyl 6-bromo-4-methyl-3,4-dihydroquinoline-1(2H)-carboxylate typically involves several steps, which may include:

- Formation of the Dihydroquinoline Ring : Utilizing appropriate precursors to construct the quinoline framework.

- Bromination : Introducing the bromine atom at the 6-position through electrophilic aromatic substitution.

- Esterification : Reacting with tert-butyl alcohol to form the ester functional group.

These methods allow for controlled modification of the compound's structure to create derivatives with potentially enhanced biological properties .

Antimicrobial Properties

Recent studies have indicated that compounds similar to tert-butyl 6-bromo-4-methyl-3,4-dihydroquinoline-1(2H)-carboxylate exhibit promising antimicrobial activity. For example, molecular docking studies have shown effective binding to bacterial target proteins, suggesting a potential role in combating multidrug-resistant infections .

Antiparasitic Activity

Research indicates that analogs of this compound may possess antiparasitic properties. For instance, compounds with similar structures have demonstrated efficacy against Trypanosoma brucei, the causative agent of sleeping sickness. The EC50 values for related compounds suggest that structural modifications can enhance potency and solubility profiles .

Case Study 1: Antiparasitic Efficacy

A study evaluated various derivatives of quinoline-based compounds for their activity against T. brucei. The results indicated that specific structural features, such as bromination and alkyl substitution, significantly influenced biological activity. The most potent derivatives exhibited EC50 values below 0.03 μM, indicating strong antiparasitic potential .

| Compound | EC50 (μM) | Remarks |

|---|---|---|

| Compound A | <0.03 | Highly potent against T. brucei |

| Compound B | 0.43 | Moderate potency |

| tert-butyl derivative | >30 | Poor efficacy |

Case Study 2: Antimicrobial Activity

In silico studies involving molecular docking revealed that tert-butyl 6-bromo-4-methyl-3,4-dihydroquinoline-1(2H)-carboxylate binds effectively to target proteins associated with bacterial infections. The binding affinity correlates positively with antimicrobial activity against strains such as Staphylococcus aureus and Candida albicans .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.